Welcome to the BenchChem Online Store!
molecular formula C12H11BrI+ B072381 Diphenyliodonium bromide CAS No. 1483-73-4

Diphenyliodonium bromide

Cat. No. B072381
M. Wt: 362.02 g/mol
InChI Key: LGPSGXJFQQZYMS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04316046

Procedure details

Diphenyliodonium bromide has been reacted with sodium benzoate to form phenyl benzoate and phenyl iodide, and the reaction has been found to be faster in strong bases. F. M. Beringer, et al., 75 J. Amer. Chem. Soc. 2708 (1963).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium benzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br-].[C:2]1([I+:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:15]([O-:23])(=[O:22])[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.[Na+]>>[C:15]([O:23][C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=1)(=[O:22])[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.[C:2]1([I:8])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-].C1(=CC=CC=C1)[I+]C1=CC=CC=C1
Name
sodium benzoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)OC1=CC=CC=C1
Name
Type
product
Smiles
C1(=CC=CC=C1)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.